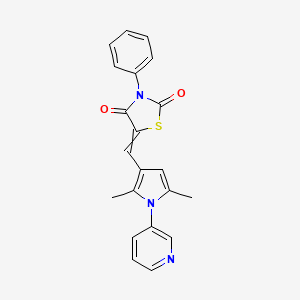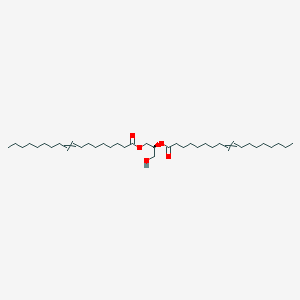
4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] is a synthetic organic compound with the molecular formula C26H20O2. It is known for its unique structural properties, which include two phenol groups connected by a diphenylethene bridge. This compound is often used as an intermediate in the synthesis of various dyes and polymers due to its ability to undergo multiple chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] typically involves the reaction of benzaldehyde with phenol in the presence of a base, such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the diphenylethene bridge between the phenol groups. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as acidic or basic catalysts, can further enhance the reaction rate and selectivity. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] primarily involves its ability to participate in various chemical reactions due to the presence of phenol groups. These groups can form hydrogen bonds, undergo oxidation and reduction, and participate in substitution reactions. The molecular targets and pathways involved depend on the specific application, such as forming complexes with drugs in medicinal chemistry or interacting with biological molecules in bio-imaging.
Comparaison Avec Des Composés Similaires
- 4,4’-(Heptane-2,2-diyl)diphenol
- 4,4’-(3-Methylbutane-2,2-diyl)diphenol
- 4,4’-(Cyclohexylidenemethylene)diphenol
- 4,4’-(Hexafluoroisopropylidene)diphenol
Comparison: 4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] is unique due to its diphenylethene bridge, which imparts distinct electronic and steric properties compared to other similar compounds. This structural feature allows it to participate in a broader range of chemical reactions and makes it particularly valuable in the synthesis of AIE dyes and other advanced materials .
Propriétés
IUPAC Name |
4-[2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGFXHZSKIVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712287 |
Source


|
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68578-79-0 |
Source


|
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiol](/img/structure/B8111904.png)

![{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene](/img/structure/B8111919.png)
![1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B8111922.png)
![N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate](/img/structure/B8111923.png)


![(2R,3S,4R,5R,8R,10R,11R,12S,13S)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-[(propylamino)methyl]oxan-2-yl]oxy}-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8111933.png)

